molecular formula C15H14O3 B6364638 5-Methoxy-2-(3-methylphenyl)benzoic acid CAS No. 1179765-01-5

5-Methoxy-2-(3-methylphenyl)benzoic acid

Cat. No.: B6364638
CAS No.: 1179765-01-5
M. Wt: 242.27 g/mol
InChI Key: DCRIFAWDSXKUJE-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-methylphenyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a 3-methylphenyl substituent at the 2-position of the aromatic ring. The meta-methyl substitution on the phenyl ring distinguishes it from ortho- or para-substituted derivatives, influencing its steric and electronic properties.

Properties

IUPAC Name

5-methoxy-2-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-3-5-11(8-10)13-7-6-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRIFAWDSXKUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681190
Record name 4-Methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179765-01-5
Record name 4-Methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-methylphenyl)benzoic acid typically involves the reaction of 5-methoxybenzoic acid with 3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically argon or nitrogen, at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(3-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antioxidant properties may involve scavenging of free radicals and upregulation of antioxidant enzymes .

Comparison with Similar Compounds

Positional Isomerism: 2-Methylphenyl vs. 3-Methylphenyl

The positional isomerism of the methyl group significantly alters physicochemical properties. For example:

  • 5-Methoxy-2-(2-methylphenyl)benzoic acid (CAS 1183657-07-9) has a molecular weight of 242.27 g/mol (C₁₅H₁₄O₃) and is used as a scaffold in drug discovery .
Property 2-Methylphenyl Isomer 3-Methylphenyl Isomer (Inferred)
Molecular Weight (g/mol) 242.27 242.27
Solubility Low (hydrophobic scaffold) Moderate improvement
Synthetic Accessibility High Moderate (meta-substitution challenges)

Functional Group Variations

  • 5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-55-5): Incorporation of a triazole ring enhances hydrogen-bonding capacity, critical for receptor binding in daridorexant, a dual orexin receptor antagonist .
  • 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid : Used in regioselective alkylation reactions to generate ortho-alkylated products (e.g., 6bl, 90% yield) .

Anti-Inflammatory Agents

  • Indomethacin (1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid): Demonstrates that methoxy and methyl groups at specific positions enhance anti-inflammatory potency (85× phenylbutazone) .
  • 5-Methoxy-2-(3-methylphenyl)benzoic acid : Hypothetically, the meta-methyl group may reduce steric clashes in enzyme binding pockets compared to ortho-substituted analogs.

Biosensor Compatibility

  • Benzoic acid derivatives with para-substituents (e.g., pHBA) show higher biosensor affinity than ortho- or meta-substituted analogs in S. cerevisiae systems . This suggests the 3-methylphenyl variant may exhibit lower sensitivity in bioassays compared to para-substituted counterparts.

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